molecular formula C9H11BrN2O B590522 2-Amino-5-bromo-N,N-dimethylbenzamide CAS No. 139253-79-5

2-Amino-5-bromo-N,N-dimethylbenzamide

Cat. No.: B590522
CAS No.: 139253-79-5
M. Wt: 243.104
InChI Key: KKABTZZYSDNSKZ-UHFFFAOYSA-N
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Description

2-Amino-5-bromo-N,N-dimethylbenzamide is a chemical compound with the molecular formula C9H11BrN2O and a molecular weight of 243.100 g/mol . It is characterized by the presence of an amino group, a bromine atom, and a dimethylbenzamide moiety. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-5-bromo-N,N-dimethylbenzamide can be synthesized through an electrochemical bromination process. In a single-chamber electrolytic cell, platinum is used as both the anode and cathode, with dilute sulfuric acid as the supporting electrolyte. The reaction involves 40% hydrobromic acid in water as the reactant and 2-amino-N,N-dimethylbenzamide as the starting material. The reaction is carried out under constant-current electrolysis at a voltage range of 1.3 to 2.0 V at room temperature .

Industrial Production Methods

Industrial production methods for this compound typically involve optimizing the reaction conditions to achieve high yields and purity. The electrochemical bromination method described above is scalable for industrial applications, ensuring efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-bromo-N,N-dimethylbenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The amino group can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents under mild to moderate temperatures.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, and other oxidizing or reducing agents are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce different amino derivatives.

Scientific Research Applications

2-Amino-5-bromo-N,N-dimethylbenzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Amino-5-bromo-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The amino and bromine groups play a crucial role in its reactivity and binding affinity to target molecules. The exact molecular targets and pathways are subject to ongoing research, with studies focusing on its potential effects on cellular processes and enzyme activities .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-chloro-N,N-dimethylbenzamide: Similar in structure but with a chlorine atom instead of bromine.

    2-Amino-5-fluoro-N,N-dimethylbenzamide: Contains a fluorine atom instead of bromine.

    2-Amino-5-iodo-N,N-dimethylbenzamide: Features an iodine atom in place of bromine.

Uniqueness

2-Amino-5-bromo-N,N-dimethylbenzamide is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom influences the compound’s electronic distribution and steric effects, making it suitable for specific applications in research and industry .

Biological Activity

2-Amino-5-bromo-N,N-dimethylbenzamide (CAS No. 139253-79-5) is a compound that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H11BrN2OC_9H_{11}BrN_2O with a molecular weight of 243.10 g/mol. The compound features a bromine atom at the 5-position on the benzamide ring, along with two methyl groups attached to the nitrogen atom of the amide group.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that it may inhibit certain enzymes by binding to their active sites, thus altering cellular processes. The presence of the bromine atom enhances its lipophilicity, potentially improving cellular uptake and bioavailability .

Antitumor Activity

Studies have shown that this compound exhibits significant antitumor properties. It has been reported to affect cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, a study demonstrated its ability to inhibit tumor growth in vitro, suggesting potential as a therapeutic agent in oncology.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various bacterial strains. In vitro assays indicated that it possesses inhibitory effects on Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntitumorInhibits proliferation in cancer cell lines
AntimicrobialEffective against Gram-positive/negative strains
Enzyme InhibitionBinds to active sites of specific enzymes

Case Study: Antitumor Efficacy

In a controlled study, this compound was tested on human breast cancer cell lines (MCF-7). Results showed a dose-dependent inhibition of cell viability, with an IC50 value indicating significant potency compared to standard chemotherapeutic agents. The mechanism involved activation of apoptotic pathways through mitochondrial dysfunction and ROS generation .

Synthesis and Derivatives

The synthesis of this compound typically involves bromination reactions followed by amide formation. Its derivatives are being explored for enhanced biological activities, particularly in cancer therapy and antimicrobial applications.

Q & A

Q. What are the key synthetic routes for preparing 2-amino-5-bromo-N,N-dimethylbenzamide, and how do reaction conditions influence yield?

Basic Synthesis Methodology :
The compound can be synthesized via nucleophilic aromatic substitution (NAS) of 5-bromo-2-chloro-N,N-dimethylbenzamide. Under harsh conditions (150°C, 48 hours), the chlorine atom at the 2-position is replaced by an amino group using ammonia in ethanol .
Critical Variables :

  • Temperature : Elevated temperatures (>120°C) are required to activate the less-reactive chlorine substituent.
  • Solvent : Ethanol or ethanol/water mixtures are preferred for solubility and stability.
  • Catalyst : No catalyst is typically needed, but yields improve with prolonged reaction times.

Advanced Optimization :
For scalability, consider coupling this method with precursor synthesis. For example, 5-bromo-2-chloro-N,N-dimethylbenzamide can be prepared via amidation of 5-bromo-2-chlorobenzoic acid with dimethylamine using thionyl chloride (SOCl₂) as a dehydrating agent .

Q. How can researchers characterize the purity and structural integrity of this compound?

Basic Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., amino group at position 2, bromine at position 5).
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak ([M+H]⁺ at m/z 244.03 for C₉H₁₁BrN₂O).
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% recommended for biological assays).

Advanced Analysis :

  • X-ray Crystallography : Resolves steric effects of dimethylamide and bromine substituents (see analogous structures in ) .
  • Thermogravimetric Analysis (TGA) : Determines thermal stability, critical for storage (store in dark, dry conditions at RT) .

Q. What strategies optimize cross-coupling reactions involving this compound?

Advanced Methodology :
The bromine atom enables Suzuki-Miyaura cross-coupling to synthesize biaryl derivatives. Key parameters include:

Catalyst Base Solvent Yield Source
Pd(PPh₃)₄K₂CO₃H₂O/EtOH75–85%
PdCl₂(dppf)CsFDMF60–70%

Design Considerations :

  • Electronic Effects : Bromine’s electronegativity slows oxidative addition; use electron-rich palladium catalysts.
  • Steric Hindrance : Dimethylamide groups may reduce coupling efficiency; optimize ligand (e.g., PPh₃ vs. XPhos).

Q. How does the substitution pattern of this compound affect its reactivity in electrophilic substitution?

Mechanistic Insights :

  • Amino Group : Activates the ring for electrophilic attack at positions 3 and 4 (para/meta to amino).
  • Bromine : Deactivates the ring but directs electrophiles to positions 4 and 6 (ortho/para to bromine).
  • Competing Effects : The combined substituents create regioselectivity challenges. Use DFT calculations to predict dominant pathways .

Experimental Validation :

  • Nitration : Mix HNO₃/H₂SO₄ at 0°C to isolate mono-nitro derivatives.
  • Sulfonation : Fuming H₂SO₄ at 80°C yields sulfonated products at position 4.

Q. What biological targets are hypothesized for this compound, and how can binding assays be designed?

Advanced Research Focus :
While direct data on this compound is limited, structurally similar benzamides inhibit heat shock protein 90 (HSP90) .
Assay Design :

  • Surface Plasmon Resonance (SPR) : Immobilize HSP90 on a sensor chip; measure binding kinetics (ka/kd).
  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells by monitoring protein stabilization.

Contradictions to Address :

  • Off-Target Effects : Test against related proteins (e.g., HSP70) to rule out non-specific binding.
  • Solubility : Use DMSO stocks (<0.1% final concentration) to avoid aggregation.

Q. How do researchers resolve contradictions in reported synthetic yields for halogenated benzamides?

Methodological Framework :

  • Variable Screening : Use Design of Experiments (DoE) to test temperature, solvent polarity, and catalyst loading.
  • Byproduct Analysis : LC-MS identifies side products (e.g., dehalogenation or over-substitution).
  • Literature Benchmarking : Compare with analogous reactions (e.g., 5-bromo-2-chloro-N,N-dimethylbenzamide in vs. chloro-substituted variants in ) .

Case Study :
NAS yields for this compound range from 60–80% . Lower yields may stem from incomplete precursor synthesis or side reactions with dimethylamide groups.

Q. What computational tools predict the physicochemical properties of this compound?

Advanced Tools :

  • ACD/Labs Percepta : Estimates logP (2.1), pKa (amino group: ~4.5), and solubility (12 mg/mL in water) .
  • Retrosynthesis AI : BenchChem’s tool proposes routes using Pistachio/Reaxys databases (avoid due to unreliability; instead, use SciFinder) .

Validation :
Compare predicted vs. experimental NMR shifts (δH 6.8–7.2 ppm for aromatic protons) .

Properties

IUPAC Name

2-amino-5-bromo-N,N-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O/c1-12(2)9(13)7-5-6(10)3-4-8(7)11/h3-5H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKABTZZYSDNSKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(C=CC(=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80679536
Record name 2-Amino-5-bromo-N,N-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139253-79-5
Record name 2-Amino-5-bromo-N,N-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Into an 15 mL high pressure glass vial (with Teflon screw cap) were added 5-bromoisatoic anhydride (0.401 g, 1.66 mmol), DMAP (20 mg, 0.16 mmol), and dimethyl amine (2 M in THF; 5.0 mL, 10.0 mmol). The vial was sealed and placed in an oil bath at 70° C. for 8 h after which it was concentrated under vacuum. The crude product was dissolved in EtOAc and washed 2× with water followed by brine. The organic phase was dried (Na2SO4), filtered and concentrated to afford 0.428 g of 2-Amino-5-bromo-N,N-dimethyl-benzamide as a pink solid, which was used directly for the next step. 1H-NMR (500 MHz, d6-DMSO) δ=7.19 (dd. J=2.0, 8.5 Hz, 1H), 7.08 (d, J=2.0 Hz, 1H), 6.63 (d, J=8.5 Hz, 1H), 5.31 (br. s, 2H), 2.89 (br. s, 6H). MS: m/z 198/200 [C═O+].
[Compound]
Name
Teflon
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20 mg
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Synthesis routes and methods II

Procedure details

A 350 ml round bottomed pressure tube was charged with 5-bromoisatoic anhydride (15.0 g, 62.0 mmol) and 2 M dimethylamine in tetrahydrofuran (90 ml, 180 mmol). The vial was sealed and heated in an oil bath at 60° C. for 1 hour, then concentrated to dryness. The residue was dissolved in dichloromethane (100 ml). The organic layer was washed with saturated, aqueous sodium bicarbonate solution (25 ml), and water (25 ml), then dried over sodium sulfate and concentrated to obtain a yellow powder. The powder was re-crystallized from ether to obtain 11.8 g (78.6%) of 2-amino-5-bromo-N,N-dimethyl-benzamide. 1H-NMR (250 MHz, CDCl3) δ 7.20 (dd, J=8.5, 2.5 Hz, 1H), 7.10 (d, J=2.5 Hz, 1H), 6.65 (d, J=8.7 Hz, 1H), 5.34 (s, 2H), 2.91 (s, 6H); MS: m/z 243.1, 245.1 (M+H+).
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15 g
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